molecular formula C28H46O2 B580158 3beta-Hydroxyergost-5-en-7-one CAS No. 156767-69-0

3beta-Hydroxyergost-5-en-7-one

Cat. No. B580158
CAS RN: 156767-69-0
M. Wt: 414.674
InChI Key: LTLKHSBYMNKWPF-WSDDEMAPSA-N
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Description

3beta-Hydroxyergost-5-en-7-one is a steroid with the molecular formula C28H46O2 . It has an average mass of 414.664 Da and a monoisotopic mass of 414.349792 Da . This compound is isolated from Jatropha curcas .


Molecular Structure Analysis

The molecular structure of this compound consists of 28 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in dedicated chemical databases .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 414.467 . More detailed physical and chemical properties can be found in dedicated chemical databases .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis Techniques : 3beta-Hydroxyergost-5-en-7-one is synthesized from dehydroepiandrosterone (DHEA) using a combination of microbial and chemical steps. This process results in novel vitamin D derivatives (Lobastova et al., 2009).
  • Derivative Development : Research on ergostane-type steroids, including compounds structurally related to this compound, focuses on their bioactivity, such as potential antiviral effects (Tanaka et al., 2000).

Biological and Pharmacological Activities

  • Cell Viability and Cholesterol Biosynthesis : Studies on sterols similar to this compound investigate their cytotoxicity and effects on cholesterol biosynthesis in specific cell lines (Piir et al., 2006).
  • Anti-inflammatory Properties : Certain steroids, closely related to this compound, show potential anti-inflammatory activity, indicating a possible therapeutic application (Chaubal et al., 2003).

Molecular Analysis and Characterization

  • Structural Elucidation : Advanced spectroscopic techniques, such as NMR and theoretical calculations, are employed to elucidate the structure of steroids analogous to this compound. This aids in understanding their chemical behavior and potential applications (Anastasia et al., 2007).
  • Analytical Techniques Improvement : Research is conducted to increase the sensitivity of detecting sterols like this compound in mass spectrometry, enhancing the capabilities of analytical chemistry in identifying and characterizing such compounds (Higashi et al., 2005).

Safety and Hazards

Safety data sheets (SDS) for 3beta-Hydroxyergost-5-en-7-one are available and should be consulted for detailed safety and hazard information .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19+,21-,22+,23-,24-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLKHSBYMNKWPF-WSDDEMAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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